molecular formula C18H18N4O2 B12393570 Cdk-IN-10

Cdk-IN-10

Cat. No.: B12393570
M. Wt: 322.4 g/mol
InChI Key: WWEQTPOWISSFHS-UHFFFAOYSA-N
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Description

Cdk-IN-10 is a cell cycle protein-dependent kinase inhibitor with potential anticancer activity. It is specifically designed to inhibit the activity of cyclin-dependent kinases, which play a crucial role in regulating the cell cycle and cellular proliferation. This compound is of significant interest in cancer research due to its ability to interfere with the uncontrolled cell division characteristic of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk-IN-10 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

    Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.

    Functional group introduction: Various functional groups are introduced through a series of reactions, including nucleophilic substitution, oxidation, and reduction reactions.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization to ensure high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling up the reactions: The reactions are scaled up using larger quantities of starting materials and reagents.

    Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.

    Purification and quality control: The final product is purified using industrial-scale chromatography and crystallization techniques. Quality control measures are implemented to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Cdk-IN-10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may result in the formation of ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Mechanism of Action

Cdk-IN-10 exerts its effects by inhibiting the activity of cyclin-dependent kinases. These kinases are essential for the progression of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound specifically targets the ATP-binding pocket of the kinases, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to the suppression of cancer cell growth and proliferation .

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide

InChI

InChI=1S/C18H18N4O2/c23-18(17-15-3-1-2-4-16(15)20-21-17)19-13-5-7-14(8-6-13)22-9-11-24-12-10-22/h1-8H,9-12H2,(H,19,23)(H,20,21)

InChI Key

WWEQTPOWISSFHS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NNC4=CC=CC=C43

Origin of Product

United States

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